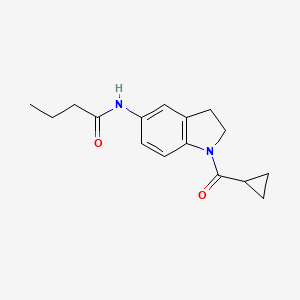![molecular formula C20H26N4O2S B6579719 N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1049567-74-9](/img/structure/B6579719.png)
N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide, also known as NPPT, is an organic compound with a molecular formula of C13H19N3S. It is a member of the piperazine family of compounds and is a white to off-white crystalline powder. NPPT has a variety of uses in scientific research and in laboratory experiments.
科学研究应用
N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of this compound on the central nervous system, as well as its potential use as an antidepressant. This compound has also been used to study the effects of this compound on the cardiovascular system, as well as its potential use as an antihypertensive agent. This compound has also been used to study the effects of this compound on the immune system, as well as its potential use as an immunosuppressant.
作用机制
The exact mechanism of action of N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide is still not fully understood. However, it is believed that this compound binds to and activates the serotonin 5-HT2A receptor, resulting in an increase in the release of serotonin from nerve endings in the brain. This increased serotonin release is thought to be responsible for the antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and depression-like behaviors. It has also been shown to reduce inflammation, reduce the levels of certain inflammatory markers, and reduce the levels of certain hormones. In addition, this compound has been shown to reduce the levels of certain neurotransmitters and reduce the levels of certain enzymes.
实验室实验的优点和局限性
N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, this compound is relatively stable, making it easy to store and use in experiments. However, one limitation of this compound is that it has a relatively short half-life, making it difficult to use in long-term experiments.
未来方向
There are several potential future directions for the use of N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide in scientific research. One potential future direction is the use of this compound in the treatment of neurological disorders such as depression and anxiety. Additionally, further research into the mechanism of action of this compound could lead to the development of new and more effective treatments for these conditions. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies for a variety of conditions. Finally, further research into the potential use of this compound as an immunosuppressant could lead to the development of new treatments for autoimmune and inflammatory disorders.
合成方法
N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide can be synthesized using a three-step process. The first step involves the condensation of 3-amino-4-phenylpiperidine with 2-thiophenecarboxaldehyde in the presence of a base. This reaction yields the intermediate, 3-[4-phenylpiperazin-1-yl]propyl]-2-thiophenecarboxaldehyde. The second step involves the reaction of the intermediate with ethylenediamine in the presence of a base to form the desired product, this compound. The final step involves the purification of the product using column chromatography.
属性
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-19(20(26)22-16-18-8-4-15-27-18)21-9-5-10-23-11-13-24(14-12-23)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZYJROTBZUFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6579637.png)
![N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B6579658.png)
![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6579665.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide](/img/structure/B6579667.png)
![6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6579668.png)
![methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate](/img/structure/B6579675.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)
